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Compound of Interest

Compound Name: Y 105

cat. No.: B1173443

An In-depth Technical Guide on the Synthesis and Purification of Y-105

Disclaimer: The identifier "Y-105" is associated with multiple distinct chemical entities. This
guide focuses on LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), an insensitive high-
energetic material, due to the availability of detailed synthetic and purification methodologies in
the public domain, aligning with the request for a technical guide for researchers and scientists.
Other substances also designated Y-105 include Mesentericin Y105, a bacteriocin, and
Borolithochrome 11, a natural pigment.

This technical guide provides a comprehensive overview of the synthesis and purification
methods for LLM-105, tailored for researchers, scientists, and professionals in chemical and
materials science.

Introduction to LLM-105

LLM-105, or 2,6-diamino-3,5-dinitropyrazine-1-oxide, is a high-performance insensitive
energetic material developed at Lawrence Livermore National Laboratory.[1][2] It exhibits
remarkable thermal stability and reduced sensitivity to shock, friction, and impact, making it a
safer alternative to traditional explosives.[3] Its synthesis has been a subject of significant
research to optimize yield, purity, and particle morphology for various applications.[3][4]

Synthesis of LLM-105

Several synthetic routes to LLM-105 have been developed. The most common and scalable
methods proceed through key intermediates such as 2,6-diaminopyrazine-1-oxide (DAPO) or
2,6-diamino-3,5-dinitropyrazine (ANPZ).
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Synthesis via Nitration of 2,6-Diaminopyrazine-1-oxide
(DAPO)

A significant advancement in LLM-105 synthesis involves the direct nitration of 2,6-
diaminopyrazine-1-oxide (DAPO). This method is advantageous as it avoids the isolation of the
energetic intermediate ANPZ, thus improving safety.[2]

Experimental Protocol:

Dissolution of DAPO: Dissolve DAPO in 10% fuming sulfuric acid (oleum) at a concentration
of 10% weight/volume. This step should be conducted at 20-25°C with external cooling.[5]

 Nitration: To the DAPO solution, add solid ammonium nitrate or potassium nitrate portion-
wise over 30-60 minutes, maintaining the temperature at 20-25°C with cooling.[5]

¢ Reaction: Allow the mixture to stir for 2-3 hours at 20-25°C.[5]
e Quenching: Pour the reaction mixture into ice water to precipitate the crude LLM-105.

« |solation: Collect the precipitate by suction filtration.

Washing: Wash the collected solid with water and isopropanol to yield the final product.[5]

A high yield of approximately 65% can be achieved by treating DAPO with 20% fuming sulfuric
acid and 100% nitric acid at 25-30°C for 3 hours.[5]

Synthesis via Oxidation of 2,6-Diamino-3,5-
dinitropyrazine (ANPZ)

This route involves the synthesis of ANPZ, which is then oxidized to LLM-105. While effective,
this method involves the handling of the energetic intermediate, ANPZ.

Experimental Protocol:

o ANPZ Synthesis: ANPZ can be synthesized from 2,6-dimethoxypyrazine through nitration
followed by amination.
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» Oxidation: Treat the synthesized ANPZ with a mixture of trifluoroacetic acid and 30%

hydrogen peroxide at room temperature overnight.[5]

« |solation: As this is a heterogeneous reaction, the LLM-105 product can be easily isolated by

filtering the reaction mixture.

e Washing: Wash the filtered product with water to obtain LLM-105 as a brilliant yellow powder

in approximately 95% yield.[5]

Quantitative Data Summary for LLM-105 Synthesis

Synthetic Key Temperat . . . Referenc
Time (h) Yield (%) Purity (%)
Route Reagents ure (°C)
20%
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DAPO 100%
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20-25 2-3 55-63 - [5]
DAPO KNOs3/NHa4
NOs
o Trifluoroac
Oxidation o Room _
etic acid, Overnight 95 - [5]
of ANPZ Temp
30% H20:2

Purification of LLM-105

The primary impurity in LLM-105 synthesized via the ANPZ route is residual ANPZ, which can

be difficult to remove.[2] Recrystallization is the most common method for purifying LLM-105.

Experimental Protocol: Recrystallization

¢ Dissolution: Dissolve the crude LLM-105 in a hot mixture of dimethylformamide (DMF) and
dimethyl sulfoxide (DMSO).[1]
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» Precipitation: Add an equivalent volume of hot water to the solution.

e Cooling and Isolation: Allow the solution to cool, which will cause fine needles of purified
LLM-105 to crystallize. Collect the crystals by filtration.[1]

The use of ionic liquids as solvents for recrystallization has also been explored to achieve
desired particle size, purity, and morphology.[4]

Visualization of Synthetic Pathways
Diagram 1: Synthesis of LLM-105 via Nitration of DAPO
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Caption: Workflow for the synthesis of LLM-105 by nitrating DAPO.

Diagram 2: Synthesis of LLM-105 via Oxidation of ANPZ
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ANPZ Synthesis
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Caption: Two-stage synthesis of LLM-105, beginning with ANPZ formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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